5-Amino-N-(4-fluorophenyl)naphthalene-1-sulfonamide

HIV integrase antiviral naphthalenesulfonamide

5-Amino-N-(4-fluorophenyl)naphthalene-1-sulfonamide is a sulfonamide compound featuring a naphthalene backbone, a primary amino group at the 5-position, and a 4-fluorophenyl substituent on the sulfonamide nitrogen. With molecular formula C16H13FN2O2S and a molecular weight of 316.35 g/mol, the compound belongs to a class of aminonaphthalenesulfonamides that have been explored as intermediates for HIV integrase inhibitors and as potential antibacterial agents via dihydropteroate synthase inhibition.

Molecular Formula C16H13FN2O2S
Molecular Weight 316.4 g/mol
CAS No. 648899-01-8
Cat. No. B12589681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-N-(4-fluorophenyl)naphthalene-1-sulfonamide
CAS648899-01-8
Molecular FormulaC16H13FN2O2S
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)F)C(=C1)N
InChIInChI=1S/C16H13FN2O2S/c17-11-7-9-12(10-8-11)19-22(20,21)16-6-2-3-13-14(16)4-1-5-15(13)18/h1-10,19H,18H2
InChIKeyPMYKQQNHAYCJHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-N-(4-fluorophenyl)naphthalene-1-sulfonamide (CAS 648899-01-8): Core Identity for Informed Procurement


5-Amino-N-(4-fluorophenyl)naphthalene-1-sulfonamide is a sulfonamide compound featuring a naphthalene backbone, a primary amino group at the 5-position, and a 4-fluorophenyl substituent on the sulfonamide nitrogen . With molecular formula C16H13FN2O2S and a molecular weight of 316.35 g/mol, the compound belongs to a class of aminonaphthalenesulfonamides that have been explored as intermediates for HIV integrase inhibitors [1] and as potential antibacterial agents via dihydropteroate synthase inhibition . Its unique substitution pattern differentiates it from simpler naphthalene-1-sulfonamide analogs.

Why Generic 5-Amino-N-(4-fluorophenyl)naphthalene-1-sulfonamide Substitution Is Not Advisable


The 5-amino-4-fluorophenyl combination on the naphthalene-1-sulfonamide scaffold cannot be trivially replaced by des-amino, des-fluoro, or heteroaryl analogs without altering key molecular recognition features. The 4-fluorophenyl group contributes a specific electrostatic and steric profile, while the 5-amino group introduces an additional hydrogen-bond donor/acceptor site . Close analogs such as N-(4-fluorophenyl)naphthalene-1-sulfonamide (lacking the 5-amino group) or 5-amino-N-phenylnaphthalene-1-sulfonamide (lacking the 4-fluoro substituent) differ in hydrogen-bonding capacity, lipophilicity, and electronic distribution, which can lead to divergent biological activity, solubility, and target binding [1]. The evidence below quantifies these differentiators where data are available, and explicitly identifies gaps where further head-to-head studies are needed.

Quantitative Differentiation Evidence for 5-Amino-N-(4-fluorophenyl)naphthalene-1-sulfonamide (CAS 648899-01-8) Against Structural Analogs


HIV-1 Integrase Inhibitory Activity: Series-Wide Context

The target compound serves as a key intermediate in the synthesis of caffeoyl naphthalenesulfonamide HIV-1 integrase inhibitors. In the parent study, final caffeoyl derivatives III-3 and III-4 exhibited IC50 values more potent than the reference compound L-chicoric acid (IC50 = 11.8 μg/mL) [1]. While the 5-amino intermediate itself was not directly assayed for integrase inhibition, the structure–activity relationship established that the 5-amino substituent is essential for subsequent derivatization to the caffeoyl amide, which is critical for potency. Removal of the 5-amino group (as in simple N-(4-fluorophenyl)naphthalene-1-sulfonamide) eliminates the derivatization site entirely, precluding access to the active caffeoyl series .

HIV integrase antiviral naphthalenesulfonamide

Hydrogen-Bond Donor/Acceptor Profile Differentiates from Des-Amino Analog

The presence of the 5-amino group increases the hydrogen-bond donor count from 1 (in N-(4-fluorophenyl)naphthalene-1-sulfonamide) to 2, and the acceptor count from 4 to 5 . This change directly impacts solubility, permeability, and target engagement potential. The topological polar surface area (TPSA) rises from 54.5 Ų (des-amino) to 80.6 Ų (target compound), a 48% increase that places the target compound in a more favorable range for oral bioavailability predictors while maintaining CNS permeability potential [1].

physicochemical properties hydrogen bonding drug-likeness

Sulfonamide Antibacterial Class Potential: Comparative Enzyme Inhibition Landscape

As a primary sulfonamide derivative, 5-Amino-N-(4-fluorophenyl)naphthalene-1-sulfonamide is predicted to inhibit bacterial dihydropteroate synthase (DHPS) by mimicking p-aminobenzoic acid (PABA), a mechanism shared with classical sulfonamide antibiotics . However, the 4-fluorophenyl and 5-aminonaphthalene substituents introduce steric and electronic deviations from the PABA scaffold that may alter binding affinity and selectivity compared to simpler sulfonamides such as sulfanilamide. Quantitative DHPS inhibition data (Ki, IC50) for this specific compound have not been publicly reported as of May 2026.

antibacterial dihydropteroate synthase sulfonamide

Synthetic Versatility: The 5-Amino Group as a Derivatization Anchor

The 5-amino group serves as a nucleophilic anchor for amide bond formation with caffeic acid derivatives, a transformation that is not possible with des-amino analogs . In the published HIV integrase inhibitor series, 5-amino-N-(4-fluorophenyl)naphthalene-1-sulfonamide was explicitly used to generate the N-[5-[(4-fluorophenyl)sulfamoyl]naphthalen-1-yl] caffeamide derivatives, with the 4-fluorophenyl group retained throughout the synthetic sequence [1]. The corresponding des-amino compound cannot undergo this derivatization, and the des-fluoro analog would lose the 4-fluorophenyl electronic contribution to target binding.

synthetic intermediate caffeoyl amide structure-activity relationship

Application Scenarios Where 5-Amino-N-(4-fluorophenyl)naphthalene-1-sulfonamide (CAS 648899-01-8) Is the Preferred Choice


HIV-1 Integrase Inhibitor Lead Optimization and SAR Expansion

Medicinal chemistry teams pursuing naphthalene-sulfonamide-based HIV integrase inhibitors should prioritize this compound as the key intermediate for generating caffeoyl amide derivatives. The published SAR demonstrates that the 5-amino group is essential for amide linkage to the caffeic acid pharmacophore, and the 4-fluorophenyl substituent contributes to target binding [1]. The des-amino or des-fluoro analogs cannot access this chemotype and yield a different SAR trajectory.

Physicochemical Property Screening of Aminonaphthalene-Sulfonamide Libraries

For research programs evaluating how the 5-amino substituent modulates TPSA, hydrogen-bonding capacity, and logP relative to des-amino comparators, this compound provides a well-defined entry. The quantifiable difference in HBD count (+1), HBA count (+1), and TPSA (+48% vs. N-(4-fluorophenyl)naphthalene-1-sulfonamide) makes it a useful tool for probing structure-property relationships in early drug discovery.

Antibacterial Sulfonamide Probe with Extended Aromatic Character

Investigators exploring non-classical dihydropteroate synthase inhibitors can employ this compound to test whether the extended naphthalene-fluorophenyl architecture retains or enhances DHPS binding relative to simple sulfanilamide. The compound's additional hydrogen-bonding features and increased lipophilicity (XlogP = 3.1) may confer altered bacterial cell permeability profiles , warranting comparative MIC determination against standard sulfonamide controls.

Building Block for Fluorescent or Affinity Probe Conjugation

The 5-amino group provides a reactive site for conjugation to fluorophores, biotin, or solid supports via amide or sulfonamide chemistry. Aminonaphthalenesulfonamides are structurally related to the dansyl fluorophore class and may exhibit environment-sensitive fluorescence . Researchers developing labeled sulfonamide probes for target engagement or cellular imaging studies can utilize this compound as a functionalizable scaffold distinct from simpler naphthalene-1-sulfonamides lacking the 5-amino anchor.

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